[{2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid
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Overview
Description
[{2-[(Bicyclo[221]hept-5-en-2-ylmethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [{2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid typically involves multiple steps. One common method starts with the Diels-Alder reaction of cyclopentadiene with a suitable dienophile to form the bicyclo[2.2.1]hept-5-ene structure .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
[{2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, [{2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific functional groups .
Medicine
Industry
In the industrial sector, this compound can be used in the production of polymers and advanced materials due to its stability and reactivity .
Mechanism of Action
The mechanism of action of [{2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, facilitating or inhibiting biological processes . The pathways involved often include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N-(oxiran-2-ylmethyl)arenesulfonamides
- para-substituted bicyclo[2.2.1]hept-5-en-2-ylmethyl benzoates
Uniqueness
What sets [{2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid apart from similar compounds is its specific combination of functional groups and its bicyclic structure. This unique arrangement allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields .
Properties
IUPAC Name |
2-(N-[2-(2-bicyclo[2.2.1]hept-5-enylmethylamino)-2-oxoethyl]anilino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c21-17(19-10-15-9-13-6-7-14(15)8-13)11-20(12-18(22)23)16-4-2-1-3-5-16/h1-7,13-15H,8-12H2,(H,19,21)(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZAHIGHBUQZJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)CNC(=O)CN(CC(=O)O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301142012 |
Source
|
Record name | N-[2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]-2-oxoethyl]-N-phenylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301142012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186647-62-0 |
Source
|
Record name | N-[2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]-2-oxoethyl]-N-phenylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1186647-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]-2-oxoethyl]-N-phenylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301142012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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